![molecular formula C13H13ClN2O3 B2381023 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-19-6](/img/structure/B2381023.png)
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide” is a chemical compound with the molecular formula C13H13ClN2O3. It is related to “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde”, which has a molecular weight of 250.68 .
Molecular Structure Analysis
The InChI code for the related compound “5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde” is 1S/C13H11ClO3/c1-9-3-2-4-12(14)13(9)16-8-11-6-5-10(7-15)17-11/h2-7H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It has a molecular weight of 250.68 . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Glucagon Receptor Antagonism
- Furan-2-carbohydrazides, including compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, have been identified as orally active glucagon receptor antagonists. A study by Hasegawa et al. (2014) found that modifying the acidity of the phenol in these compounds influences their activity, with compound 7l being highlighted as a potent glucagon receptor antagonist with good bioavailability and a satisfactory long half-life (Hasegawa et al., 2014).
Antimicrobial and Anthelmintic Applications
- Varshney et al. (2014) synthesized a series of compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide, which demonstrated significant in vitro antibacterial and anthelmintic activities. The study focused on the synthesis and characterization of these compounds, showing their efficacy against various bacterial strains and earthworm species (Varshney et al., 2014).
Structural and Chemical Properties
- Research by Kumar and Nath (2018) involved the synthesis of new diorganotin(IV) complexes using compounds similar to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide. The study provided insights into the structural characteristics and chemical behavior of these complexes, contributing to the understanding of furan-based compounds in organometallic chemistry (Kumar & Nath, 2018).
Analgesic Activity
- A study by Igidov et al. (2022) explored the synthesis of compounds related to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide and evaluated their analgesic activity. The compounds showed potential as analgesic agents, broadening the scope of therapeutic applications for furan-based carbohydrazides (Igidov et al., 2022).
Propiedades
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJMICYZGOIFLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)
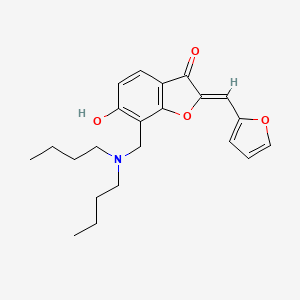
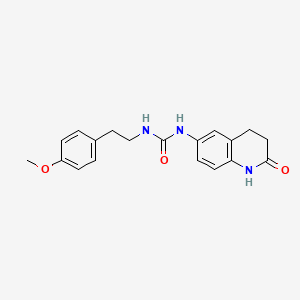

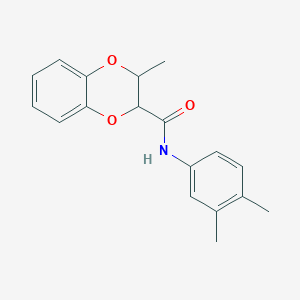
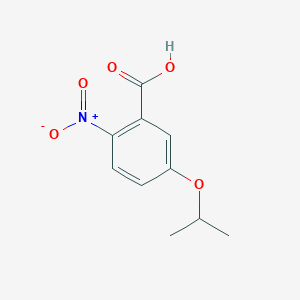
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)
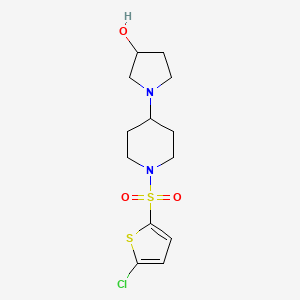

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
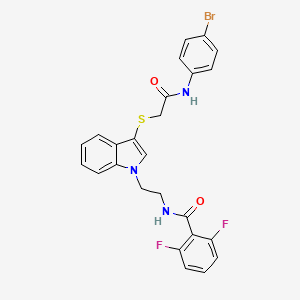
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)